molecular formula C8H6N2O2S2 B6229397 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid CAS No. 31485-59-3

2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid

Cat. No.: B6229397
CAS No.: 31485-59-3
M. Wt: 226.3 g/mol
InChI Key: BQELBTBROZBGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thienopyrimidine Heterocyclic Scaffold in Medicinal Chemistry Research

The thieno[3,2-d]pyrimidine (B1254671) scaffold is a cornerstone in the design of bioactive compounds due to the wide spectrum of pharmacological activities its derivatives have been shown to possess. nih.govijacskros.com This framework is considered an exceptionally useful building block in organic and medicinal chemistry. ijacskros.com Extensive research has demonstrated that compounds incorporating this moiety exhibit a diverse range of biological effects, establishing the scaffold's therapeutic potential. nih.govresearchgate.net

The versatility of the thienopyrimidine core allows for functional group manipulations at various positions, which has led to the discovery of derivatives with activities including, but not limited to:

Anticancer/Antiproliferative: Thienopyrimidine derivatives have shown activity against various cancer cell lines, with some acting as potent inhibitors of kinases, such as Phosphatidylinositol 3-kinase (PI3K), which are crucial in cancer cell signaling pathways. nih.govresearchgate.netresearchgate.netnih.gov

Anti-inflammatory: Certain derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), indicating potential for development as anti-inflammatory drugs with reduced side effects. researchgate.net

Antimicrobial: The scaffold has been employed in the development of agents with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. nih.govresearchgate.net

Antiviral and Antiparasitic: Researchers have identified thienopyrimidine compounds with activity against various viruses and parasites, including Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net

Enzyme Inhibition: Beyond kinases, derivatives have been designed as inhibitors for other important enzyme classes, such as phosphodiesterases and 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), targeting conditions from inflammation to osteoporosis. nih.govnih.govmyskinrecipes.com

Central Nervous System (CNS) Applications: The structural properties of thienopyrimidines have also led to their investigation for potential uses in treating CNS disorders. researchgate.net

Table 1: Selected Biological Activities of the Thieno[3,2-d]pyrimidine Scaffold

Biological Activity Therapeutic Target/Application Reference(s)
Anticancer PI3K, EGFR, VEGFR Inhibition researchgate.netresearchgate.net
Anti-inflammatory COX-2 Inhibition researchgate.net
Antimicrobial DNA Gyrase Inhibition researchgate.net
Antiparasitic Antiplasmodial (Malaria) nih.gov
Enzyme Inhibition Phosphodiesterase, 17β-HSD2 nih.govmyskinrecipes.com
CNS Disorders General Neuropharmacology researchgate.net

Bioisosteric Relationships of Thienopyrimidine Derivatives with Purine (B94841) Bases and Related Biologically Active Compounds

A primary reason for the widespread biological importance of the thienopyrimidine scaffold is its close structural resemblance to purines, such as adenine (B156593) and guanine, which are fundamental components of DNA and RNA. nih.govresearchgate.net This relationship, known as bioisosterism, is a key strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance or alter its biological activity.

Thienopyrimidines are considered bioisosteres of purines, which allows them to function as potential antimetabolites by interfering with the metabolic pathways of nucleic acids. nih.govresearchgate.net The thiophene (B33073) ring fused to the pyrimidine (B1678525) ring mimics the imidazole-pyrimidine fusion in the natural purine structure. researchgate.net This structural and electronic similarity enables thienopyrimidine derivatives to bind to the active sites of enzymes and receptors that normally interact with purines, leading to the modulation of their biological function. nih.gov Furthermore, the thiophene ring itself can act as a bioisostere for a benzene (B151609) ring, allowing thieno[3,2-d]pyrimidines to serve as analogs of other important fused heterocyclic systems like quinazolines, which are also prevalent in many approved drugs. nih.govnih.gov This dual bioisosteric potential significantly broadens the scope of their application in medicinal chemistry.

Overview of Research Trajectories for 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid and Related Conjugates

The specific compound, this compound, is best understood as a versatile chemical intermediate and a scaffold for further chemical elaboration rather than an end-product therapeutic agent. Its structure consists of the bioactive thieno[3,2-d]pyrimidine core functionalized at the 4-position with a thioacetic acid linker. This design is highly strategic in medicinal chemistry research.

The synthesis of this compound and its analogs typically follows a well-established pathway. The process generally begins with a thieno[3,2-d]pyrimidin-4-one precursor, which undergoes chlorination with a reagent like phosphorus oxychloride (POCl₃) to yield the highly reactive 4-chloro-thieno[3,2-d]pyrimidine intermediate. nih.govnih.gov This intermediate is then subjected to a nucleophilic aromatic substitution reaction. To obtain the target compound, a nucleophile such as mercaptoacetic acid or its ester would be used to displace the chlorine atom, forming the characteristic C4-sulfur bond. nih.gov

Research trajectories for this molecule and its conjugates branch in several directions, driven by the strategic placement of the thioacetic acid group:

Exploration of the 4-Position: The introduction of various substituents at the C4-position of the thienopyrimidine ring is a common strategy to modulate biological activity. Research into antiplasmodial agents has shown that attaching different O-alkyl, S-aryl, and N-alkyl groups to this position significantly impacts efficacy. nih.gov The -(S)-CH₂-COOH group of the target compound represents one such S-alkyl variation, where the sulfur atom and the linker length are key variables in structure-activity relationship (SAR) studies.

A Handle for Conjugation: The terminal carboxylic acid moiety serves as a crucial functional handle for creating a diverse library of derivative compounds. It can be readily converted into amides, esters, or other functional groups. This allows chemists to attach a wide array of other molecules or pharmacophores, exploring how these additions affect target binding, selectivity, and pharmacokinetic properties.

Probing Target Interactions: The development of conjugates from this acid is aimed at discovering novel inhibitors for various therapeutic targets. Given that 4-substituted thieno[3,2-d]pyrimidines have been successfully developed as PI3K inhibitors for cancer and 17β-HSD2 inhibitors for osteoporosis, conjugates derived from this compound are logical candidates for screening against these and other enzyme classes. researchgate.netmyskinrecipes.com

Table 2: Synthetic Utility of this compound

Structural Component Role in Research and Development Common Synthetic Precursor(s)
Thieno[3,2-d]pyrimidine Core Bioactive pharmacophore, purine bioisostere Methyl 3-aminothiophene-2-carboxylate
C4-Sulfur Linkage Modulates target binding and electronic properties 4-Chloro-thieno[3,2-d]pyrimidine
Acetic Acid Moiety Reactive handle for synthesis of amide/ester libraries Mercaptoacetic acid or its esters

Academic Research Objectives and Scope for Thienopyrimidine-Based Compounds

The overarching academic objective for research into thienopyrimidine-based compounds is the discovery and optimization of novel, potent, and selective molecules for therapeutic intervention in a wide range of human diseases. The scope of this research is broad and encompasses several key areas:

Design and Synthesis: A primary goal is the rational design and efficient synthesis of new thienopyrimidine derivatives. This involves creating novel substitution patterns on the core scaffold to expand the chemical space and generate molecular diversity.

Structure-Activity Relationship (SAR) Studies: A significant focus is placed on systematically studying how changes in the molecular structure of these compounds affect their biological activity. This helps in identifying the key chemical features required for potent and selective interaction with a specific biological target.

Target Identification and Validation: Researchers aim to identify the specific biological targets (e.g., enzymes, receptors) with which these compounds interact. This often involves screening compound libraries against panels of targets and validating the findings through biochemical and cellular assays. For instance, thienopyrimidine libraries have been used to identify novel kinase inhibitors. researchgate.net

Development of Tool Compounds: Highly potent and selective thienopyrimidine derivatives are often developed as chemical probes or "tool compounds." These molecules are invaluable in basic biological research for elucidating the function of specific proteins and pathways in both healthy and diseased states.

Optimization of Pharmacokinetic Properties: Beyond initial potency (pharmacodynamics), academic research also focuses on improving the drug-like properties (pharmacokinetics) of promising compounds. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to ensure that a potential drug can reach its target in the body effectively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31485-59-3

Molecular Formula

C8H6N2O2S2

Molecular Weight

226.3 g/mol

IUPAC Name

2-thieno[3,2-d]pyrimidin-4-ylsulfanylacetic acid

InChI

InChI=1S/C8H6N2O2S2/c11-6(12)3-14-8-7-5(1-2-13-7)9-4-10-8/h1-2,4H,3H2,(H,11,12)

InChI Key

BQELBTBROZBGNK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=CN=C2SCC(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Thienopyrimidine Core

General Synthetic Strategies for Thienopyrimidine Scaffolds

The versatility of the thienopyrimidine scaffold has driven the development of multiple synthetic approaches, allowing for the introduction of various substituents and functionalities. These methods can be broadly categorized into syntheses starting from thiophene (B33073) derivatives, those utilizing pyrimidine (B1678525) analogs, and various cyclization reactions.

A prevalent and highly effective method for constructing the thieno[3,2-d]pyrimidine (B1254671) system begins with appropriately substituted thiophene precursors. The Gewald reaction is a cornerstone in this approach, providing access to 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates. nih.govscielo.br These intermediates are then cyclized to form the fused pyrimidine ring.

For instance, 3-aminothiophene-2-carboxylate derivatives can be condensed with reagents like formamide (B127407) or formamidine (B1211174) acetate (B1210297) to yield the corresponding thieno[3,2-d]pyrimidin-4-one. researchgate.net This key intermediate serves as a versatile precursor for further derivatization at the 4-position.

Table 1: Examples of Thiophene Precursors in Thienopyrimidine Synthesis

Thiophene PrecursorReagent for CyclizationResulting Thienopyrimidine Derivative
Methyl 3-aminothiophene-2-carboxylateFormamidine acetateThieno[3,2-d]pyrimidin-4-ol
2-Aminothiophene-3-carbonitrileFormic acidThieno[3,2-d]pyrimidin-4(3H)-one
2-Aminothiophene-3-carboxamideTriethyl orthoformate4-alkoxythieno[3,2-d]pyrimidine

An alternative strategy involves the construction of the thiophene ring onto a pre-existing pyrimidine scaffold. This approach often utilizes a pyrimidine derivative bearing reactive functional groups that can participate in a ring-closing reaction to form the fused thiophene. For example, a pyrimidine with a mercapto group and a suitable side chain can undergo intramolecular cyclization to afford the thieno[3,2-d]pyrimidine system. While less common than syntheses starting from thiophenes, this method offers a unique pathway to specific substitution patterns.

The final ring-closing step to form the bicyclic thienopyrimidine system is a critical transformation in these synthetic sequences. Various cyclization strategies have been employed, often dictated by the nature of the substituents on the thiophene or pyrimidine precursor.

A widely used method involves the condensation of a 3-aminothiophene-2-carboxamide (B122380) with a one-carbon synthon, such as formic acid or triethyl orthoformate, to construct the pyrimidine ring. nih.gov Alternatively, intramolecular cyclization of appropriately functionalized thiophenes can be induced by thermal or acid-catalyzed conditions. For example, a 3-acylaminothiophene-2-carboxamide can undergo cyclodehydration to yield a thieno[3,2-d]pyrimidin-4-one.

Targeted Synthesis of 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid and its Precursors

The synthesis of the title compound, this compound, requires a strategic approach that first establishes the thieno[3,2-d]pyrimidine core and then introduces the sulfanylacetic acid moiety at the 4-position.

A key step in the synthesis is the introduction of a sulfur functionality at the C4 position of the thienopyrimidine ring. This is typically achieved through the conversion of a thieno[3,2-d]pyrimidin-4-one intermediate into a more reactive species.

One common method involves the chlorination of the thieno[3,2-d]pyrimidin-4-one using a reagent such as phosphorus oxychloride (POCl₃) to yield the corresponding 4-chlorothieno[3,2-d]pyrimidine (B95853). nih.govnih.gov This chloro-derivative is a versatile electrophile that can readily undergo nucleophilic substitution with a sulfur nucleophile.

Alternatively, the thieno[3,2-d]pyrimidin-4-one can be converted directly to the 4-mercapto derivative, thieno[3,2-d]pyrimidine-4(3H)-thione, by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. This thione exists in tautomeric equilibrium with the corresponding thiol, which can then be alkylated.

The final step in the synthesis of this compound involves the introduction of the acetic acid side chain via S-alkylation of a suitable thienopyrimidine sulfanyl (B85325) intermediate. nih.gov

Starting from the 4-chlorothieno[3,2-d]pyrimidine, a nucleophilic substitution reaction with a protected form of thioglycolic acid, such as ethyl thioglycolate, in the presence of a base, would yield the corresponding ester, ethyl 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetate. nih.gov Subsequent hydrolysis of the ester group under acidic or basic conditions would then afford the desired this compound.

Alternatively, if the thieno[3,2-d]pyrimidine-4(3H)-thione is used as the precursor, it can be directly S-alkylated with an α-haloacetic acid derivative, such as ethyl chloroacetate, in the presence of a base like potassium carbonate or sodium ethoxide. nih.gov This reaction proceeds via the formation of a thiolate anion which then acts as a nucleophile. The resulting ester can then be hydrolyzed to the final carboxylic acid.

Table 2: Key Reactions in the Targeted Synthesis

Starting MaterialReagent(s)Intermediate/ProductReaction Type
Thieno[3,2-d]pyrimidin-4-onePOCl₃4-Chlorothieno[3,2-d]pyrimidineChlorination
4-Chlorothieno[3,2-d]pyrimidineEthyl thioglycolate, BaseEthyl 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetateNucleophilic Aromatic Substitution
Thieno[3,2-d]pyrimidine-4(3H)-thioneEthyl chloroacetate, BaseEthyl 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetateS-Alkylation
Ethyl 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetateH₃O⁺ or OH⁻This compoundEster Hydrolysis

Derivatization Strategies for Structural Modification of the Thienopyrimidine Moiety

Structural modifications of the thienopyrimidine core are crucial for developing new derivatives with enhanced activity and selectivity. These strategies involve substitutions at various positions, the introduction of specific chemical groups known as pharmacophores, and the creation of more complex fused ring systems. Such derivatizations allow for a systematic exploration of the structure-activity relationship (SAR), guiding the design of more potent compounds. nih.govnih.gov

The thienopyrimidine ring system offers several positions for substitution, with the C-2, C-4, C-5, and C-6 positions being common targets for chemical modification.

C-4 Position: The C-4 position is frequently modified, often starting from a 4-chloro-thienopyrimidine precursor. This intermediate readily undergoes nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles. For instance, different secondary amines can be introduced at this position. nih.gov This approach has been used to synthesize a series of N-substituted amines, which can be further modified, for example, through subsequent Suzuki coupling reactions with aryl and heteroaryl boronic acids to introduce additional diversity. nih.gov

C-2 Position: The C-2 position is another key site for derivatization. One common strategy involves starting with a 2-amino-thienopyrimidine derivative, which can then be acylated or sulfonylated. For example, N-benzylthieno[3,2-d]pyrimidin-2-amine, formed by reacting a chloro-thienopyrimidine with benzylamine, can be treated with various acyl chlorides (like acetyl chloride or benzoyl chloride) or sulfonyl chlorides in the presence of a base like pyridine (B92270) to yield a library of N-acyl and N-sulfonyl derivatives. theaspd.comresearchgate.net Alternatively, 2-alkyl-substituted derivatives can be prepared by reacting a 2-amino-thiophene-3-carbonitrile precursor with different nitriles under acidic conditions. nih.gov

C-5 and C-6 Positions: Modifications at the C-5 and C-6 positions of the thiophene ring component are also explored to optimize biological activity. Systematic substitutions at these positions can be achieved by starting with appropriately substituted thiophene precursors before the construction of the fused pyrimidine ring. nih.gov For example, commercially available chlorothienopyrimidines with substituents at these positions can be used in coupling reactions to generate diverse final compounds. nih.gov

Table 1: Examples of Substitution Reactions on the Thienopyrimidine Core
PositionStarting MaterialReagent/Reaction TypeResulting MoietyReference
C-44-Chloro-thienopyrimidineSecondary Amines (SNAr)Substituted Amines nih.gov
C-44-Amino-thienopyrimidineAryl Boronic Acids (Suzuki Coupling)Aryl Groups nih.gov
C-2N-benzylthieno[3,2-d]pyrimidin-2-amineAcyl Chlorides / Sulfonyl ChloridesN-Acyl / N-Sulfonyl Benzylamines theaspd.comresearchgate.net
C-22-Amino-thiophene-3-carbonitrileNitriles (e.g., acetonitrile)Alkyl Groups (e.g., methyl) nih.gov

To enhance the biological profile of the thienopyrimidine scaffold, various pharmacophoric moieties can be incorporated into its structure. These groups are known to interact with biological targets and can confer specific activities.

Triazoles: Triazole rings can be fused to the pyrimidine portion of the scaffold to create tricyclic systems. For example, an aminoiminopyrimidine derivative of a thienopyrimidine can serve as a precursor for synthesizing triazolopyrimidothienopyrimidine compounds. researchgate.net In other designs, a pyrazole-triazole moiety has been attached at the C-4 position of the thienopyrimidine core to create potent inhibitors of specific cellular pathways. jmb.or.kr

Glycosides: The conjugation of sugar moieties to the thienopyrimidine core is another strategy to create derivatives with potentially altered solubility, cell permeability, and target interaction. 2-Mercaptothienopyrimidines have been successfully conjugated with sugar molecules, demonstrating the feasibility of creating glycosylated thienopyrimidine derivatives. ekb.eg This approach is analogous to the synthesis of C-nucleoside isosteres, where a sugar-like ribofuranosyl group is attached to the heterocyclic core. acs.org

The synthesis of fused multicyclic systems involves the annulation of additional rings onto the bicyclic thienopyrimidine framework, leading to more rigid and structurally complex molecules. These larger systems can offer enhanced selectivity for biological targets.

One of the most general methods to construct tricyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, is through the annulation of a pyrimidine ring onto a thieno[2,3-b]pyridine (B153569) core. researchgate.net Another approach involves using a substituted aminocarbonitrile thienopyrimidine as a versatile precursor, which can be cyclized with various reagents to form fused pyrimido-thienopyrimidines and pyrimidothienotriazines. researchgate.net

Furthermore, thienotriazolo-pyrimidinones represent another class of fused tricyclic systems. mdpi.com These are typically prepared by cyclizing a suitable thienopyrimidine precursor that contains a reactive group, such as a hydrazine (B178648) moiety, which can then react to form the fused triazole ring.

Table 2: Examples of Fused Multicyclic Thienopyrimidine Systems
Fused System NameSynthetic PrecursorGeneral MethodReference
Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidineThieno[2,3-b]pyridineAnnulation of a pyrimidine ring researchgate.net
TriazolopyrimidothienopyrimidineAminoiminopyrimidine derivativeCyclization reactions researchgate.net
PyrimidothienotriazineAminocarbonitrile thienopyrimidineCyclization reactions researchgate.net
Thienotriazolo-pyrimidinoneThienopyrimidinoneReaction with hydrazine derivatives mdpi.com

Methodological Aspects of Chemical Reaction Optimization for Thienopyrimidine Synthesis

Optimizing reaction conditions is essential for the efficient and high-yield synthesis of thienopyrimidine derivatives. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalysts, and the use of enabling technologies like microwave irradiation.

For instance, the synthesis of certain amine derivatives at the C-4 position has been optimized by using microwave heating, which can significantly reduce reaction times from hours to minutes and improve yields. nih.gov The choice of base is also critical; in the synthesis of N-benzylthieno[3,2-d]pyrimidin-2-amine, potassium carbonate (K₂CO₃) was used as the base in DMSO at reflux. researchgate.net For subsequent acylation reactions, a milder organic base like pyridine is often employed in a solvent such as dichloromethane (B109758) (DCM) at room temperature or below. theaspd.comresearchgate.net

Sequential, one-pot, or multi-component reactions represent an advanced optimization strategy. The synthesis of diverse thieno[3,2-d]pyrimidines has been achieved through a sequential SNAr and Suzuki reaction protocol. nih.gov This approach avoids the isolation of intermediates, saving time and resources while allowing for the construction of complex molecules in a streamlined fashion. The development of efficient synthetic pathways, such as the Thorpe-Ziegler cyclization to form the thiophene ring onto a pyrimidine precursor, provides alternative and sometimes more efficient routes to the target scaffold compared to building the pyrimidine ring onto a pre-formed thiophene. nih.gov

Advanced Structural and Conformational Analysis of Thienopyrimidine Derivatives

Spectroscopic Approaches for Structural Elucidation Beyond Basic Identification

Spectroscopic analysis is fundamental to confirming the chemical identity and exploring the nuanced structural features of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and atomic connectivity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid, ¹H and ¹³C NMR would provide definitive evidence of its constitution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The protons on the thieno[3,2-d]pyrimidine (B1254671) core would appear in the aromatic region of the spectrum. For example, in related N-benzyl-substituted thieno[3,2-d]pyrimidines, the pyrimidine (B1678525) H-4 proton appears as a singlet around 8.94 ppm, while the thiophene (B33073) protons appear as doublets between 7.5 and 8.0 ppm. researchgate.net The methylene (B1212753) protons (-S-CH₂-) of the acetic acid side chain would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent sulfur atom and carboxyl group. The carboxylic acid proton (-COOH) would typically be observed as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which is characteristically exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found in the highly deshielded region (typically >170 ppm). Carbons of the heterocyclic core would have characteristic shifts; in similar derivatives, pyrimidine carbons C-2 and C-4 are observed around 158.4 ppm and 155.6 ppm, respectively, while thiophene carbons appear between 124 and 126 ppm. researchgate.net The methylene carbon would be found in the aliphatic region.

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, could be employed to establish connectivity between protons and carbons, confirming the precise attachment of the acetic acid moiety to the sulfur atom at the C4 position of the thienopyrimidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrimidine H-2 ~8.5 - 9.0 Singlet
Thiophene H-6 ~7.5 - 8.0 Doublet
Thiophene H-7 ~7.5 - 8.0 Doublet
Methylene (-S-CH₂-) ~3.5 - 4.5 Singlet

Note: These are estimated values based on general principles and data from related structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit several characteristic absorption bands.

A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp peak typically found around 1700-1725 cm⁻¹. The spectrum would also feature bands corresponding to the C=N and C=C stretching vibrations of the thienopyrimidine ring system, generally in the 1450-1630 cm⁻¹ region. researchgate.net Vibrations involving the C-S bond would be observed at lower frequencies.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (Broad)
Carboxylic Acid C=O Stretch 1700 - 1725 (Strong)
Aromatic C=C / C=N Stretch 1450 - 1630

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. For this compound (C₈H₆N₂O₂S₂), the calculated monoisotopic mass is approximately 225.99 Da.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a prominent molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ at m/z ≈ 226.99 or a deprotonated molecule [M-H]⁻ at m/z ≈ 224.98.

The fragmentation pattern can provide valuable structural confirmation. Key fragmentation pathways would likely include:

Loss of the carboxymethyl group: Cleavage of the S-CH₂ bond could result in a fragment corresponding to the thieno[3,2-d]pyrimidine-4-thiol.

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion or subsequent fragments is a common fragmentation for carboxylic acids.

Cleavage of the acetic acid side chain: A characteristic fragment at m/z 77 corresponding to the [SC(O)CH₂]⁺ or related ions may be observed.

Theoretical Investigations of Molecular Geometry and Electronic Structure

Computational chemistry provides deep insights into the molecular properties that are not directly accessible through experimental means. Methods like Density Functional Theory (DFT) are used to model the ground state geometry and electronic structure of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a basis set like B3LYP/6-31G(d,p), would be employed to determine its lowest energy conformation (ground state geometry).

These calculations would provide optimized geometrical parameters, including:

Bond lengths: The precise distances between connected atoms.

Bond angles: The angles formed by three consecutive atoms.

Dihedral angles: The rotational angle between the planes of four consecutive atoms, which is crucial for defining the three-dimensional orientation of the acetic acid side chain relative to the planar thienopyrimidine core.

The results would reveal the planarity of the fused ring system and predict the most stable spatial arrangement of the flexible side chain, which can be influenced by intramolecular hydrogen bonding or steric effects.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

HOMO: This orbital acts as an electron donor. The distribution of the HOMO density indicates the regions of the molecule most susceptible to electrophilic attack. For a sulfur-rich heterocyclic system like this, the HOMO is often distributed over the thienopyrimidine core and the sulfur atoms.

LUMO: This orbital acts as an electron acceptor. The LUMO density distribution highlights the regions most susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. This energy gap is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at a longer wavelength.

For this compound, these calculations would help predict its reactivity, stability, and potential as an electronic material.

Exploration of Electronic Distribution and Charge Analysis (e.g., Mulliken's Charges)

The electronic properties of thieno[3,2-d]pyrimidine derivatives, including this compound, are fundamental to understanding their reactivity and intermolecular interactions. rsc.org Charge distribution analysis, particularly through methods like Mulliken's population analysis, provides insight into the electronic landscape of the molecule. This analysis helps in identifying the electrophilic and nucleophilic sites, which is crucial for predicting molecular behavior. rsc.org

In the thieno[3,2-d]pyrimidine scaffold, the distribution of electron density is significantly influenced by the presence of nitrogen and sulfur heteroatoms. Generally, nitrogen atoms, being highly electronegative, tend to possess negative charges, while sulfur and hydrogen atoms often exhibit positive charges. Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to compute these atomic charges. rsc.org

For instance, in related thienopyrimidine derivatives, the nitrogen atom at position 1 (N1) and the carbon atom at position 4 (C4) of the pyrimidine ring can have their charges significantly affected by the nature of the substituent at the C4 position. tandfonline.com The presence of an electron-donating or electron-withdrawing group alters the charge distribution across the entire fused ring system. The calculated Mulliken atomic charges for various atoms in a molecule can indicate how charge is distributed, affecting properties like the dipole moment and molecular polarizability.

Below is a representative data table illustrating how Mulliken's charges might be distributed on key atoms of a substituted thieno[3,2-d]pyrimidine core, based on findings for analogous structures. tandfonline.com The values demonstrate the influence of different substituents on the electronic environment.

Table 1: Illustrative Mulliken's Atomic Charges for Key Atoms in Substituted Thieno[3,2-d]pyrimidine Derivatives

Atom Charge (a.u.) with Methyl Group at C4 tandfonline.com Charge (a.u.) with Oxo Group at C4 tandfonline.com Charge (a.u.) with Imino Group at C4 tandfonline.com
N1 0.612 0.113 0.275

Note: This data is for illustrative purposes based on related structures to show the effect of substituents on atomic charges. The exact values for this compound would require specific DFT calculations.

The acetic acid moiety attached via the sulfur atom at the C4 position in this compound would further influence this distribution. The electronegative oxygen atoms of the carboxyl group will draw electron density, impacting the charge on the sulfur atom and, consequently, the adjacent pyrimidine ring.

Conformational Landscape and Dynamic Studies

The biological activity and material properties of molecules like this compound are intrinsically linked to their three-dimensional structure and conformational flexibility. nih.gov Dynamic studies reveal the accessible conformations and the energy barriers between them, defining the molecule's conformational landscape.

Evaluation of Rotational Barriers and Flexible Moieties

The structure of this compound contains several flexible moieties characterized by rotatable single bonds (sigma bonds). The primary sources of this flexibility are the rotations around the C4-S, S-CH₂, and CH₂-COOH bonds. These rotations give rise to a variety of possible conformers, each with a distinct spatial arrangement and energy level. nih.gov

The concept of "conformational freezing" or restriction of these rotations is a key strategy in medicinal chemistry to lock a molecule into a specific, biologically active conformation. nih.gov Studies on structurally similar thieno[3,2-d]pyrimidinones have shown that rotation around key sigma bonds can lead to several different conformers. nih.gov The energy required to overcome the barrier to rotation between these conformers is known as the rotational barrier. This barrier is influenced by steric hindrance, electronic repulsion, and the potential for intramolecular hydrogen bonding.

For this compound, the key rotational dynamics are summarized below:

Table 2: Analysis of Flexible Moieties and Rotational Freedom

Rotatable Bond Connecting Moieties Potential Impact on Conformation
C4—S Thienopyrimidine ring and Sulfanyl (B85325) linker Orients the entire acetic acid side chain relative to the fused ring system.
S—CH₂ Sulfanyl linker and Methylene group Affects the positioning of the carboxylic acid group in space.

Understanding these rotational barriers is essential for predicting the most stable, low-energy conformations of the molecule in different environments, such as in solution or when bound to a biological target.

Aggregation-Induced Emission (AIE) Properties in Solution and Solid States

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.org This property is often observed in molecules possessing freely rotating moieties, such as phenyl rings or other flexible groups. rsc.org The compound this compound has been identified as a potential organic monomer for materials with AIE properties. bldpharm.com

The mechanism behind AIE is typically attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. In dilute solutions, the flexible parts of the molecule undergo constant rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate, these intramolecular motions are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong light emission. rsc.orgrsc.org

The structural features of this compound, specifically the rotatable bonds associated with the sulfanylacetic acid side chain (as discussed in 3.3.1), are consistent with the molecular design principles for AIE-active compounds (AIEgens). While detailed experimental studies quantifying the AIE properties of this specific compound in various solvent systems and in the solid state are not widely reported in the literature, its structural motifs suggest a strong potential for such behavior. The investigation of its AIE characteristics would involve studying its photoluminescence in solvent mixtures of varying polarities and comparing its fluorescence intensity in solution versus its solid powder form.

Computational and Theoretical Investigations of Thienopyrimidine Compounds

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For thienopyrimidine derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects.

Predictive QSAR models have been successfully developed for various thienopyrimidine derivatives, enabling the estimation of their biological activity prior to synthesis. These models are built using a training set of compounds with known activities and are validated using a test set. For instance, 3D-QSAR models were generated for a series of 54 thienopyrimidine and thienopyridine derivatives as Aurora-B kinase inhibitors, a key target in oncology. nih.gov These models demonstrated statistically significant predictive power, proving useful for understanding the kinase-ligand interactions. nih.gov Similarly, QSAR models for thieno[3,2-d]pyrimidine (B1254671) derivatives targeting phosphodiesterase IV (PDE IV), an enzyme implicated in asthma and COPD, have been established to predict the affinity of related compounds and guide the design of more potent inhibitors. nih.gov Other studies have focused on developing models for inhibitors of focal adhesion kinase (FAK), HIV-1 reverse transcriptase, and agents with cytotoxic activity against various cancer cell lines. nih.govnih.govnih.gov The robustness and statistical reliability of these models provide a solid foundation for the rational design of novel thienopyrimidine-based therapeutic agents. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the relationship between the molecular properties of compounds and their biological activities. nih.gov These ligand-based approaches analyze the steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) of a set of aligned molecules. rsc.orgresearchgate.net

Numerous studies have applied CoMFA and CoMSIA to thienopyrimidine derivatives, yielding statistically robust models with high predictive accuracy. For example, in a study of thieno-pyrimidine derivatives as VEGFR3 inhibitors for triple-negative breast cancer, the established CoMFA model showed a leave-one-out cross-validated correlation coefficient (q²) of 0.818 and a non-cross-validated coefficient (r²) of 0.917. nih.gov The CoMSIA model also exhibited strong predictive power with a q² of 0.801 and an r² of 0.897. nih.gov Similarly, high statistical correlations were achieved for thienopyrimidine derivatives targeting Aurora-B kinase and phosphodiesterase 7 (PDE7). nih.govrsc.org These models help in generating contour maps that visualize the favorable and unfavorable regions for each field around the molecules, offering critical insights for designing new compounds with improved activity. researchgate.net

Statistical Results of 3D-QSAR Studies on Thienopyrimidine Derivatives
TargetQSAR Methodq² (Cross-validated r²)r² (Non-cross-validated r²)Reference
VEGFR3CoMFA0.8180.917 nih.gov
VEGFR3CoMSIA0.8010.897 nih.gov
Aurora-B KinaseCoMFA-RG0.700.97 nih.gov
Aurora-B KinaseCoMSIA0.720.97 nih.gov
HIV-1 RTCoMFA0.5940.974 nih.gov
HIV-1 RTCoMSIA0.5280.965 nih.gov
H460 Cancer Cell LineCoMFA0.4360.937 nih.gov
H460 Cancer Cell LineCoMSIA0.7060.947 nih.gov

QSAR studies reveal that the biological efficacy of thieno[3,2-d]pyrimidine derivatives is critically dependent on their physicochemical properties and the substitution patterns on the heterocyclic core. theaspd.comresearchgate.net Molecular descriptors such as steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with the biological activity. researchgate.net For instance, in the development of antihistaminic thienopyrimidines, CoMSIA models indicated that steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields all influence the compound's activity. researchgate.net Structure-activity relationship studies on antimicrobial derivatives have shown that introducing electron-withdrawing groups at the 2-position of the pyrimidine (B1678525) ring consistently enhances potency. theaspd.comresearchgate.net This is thought to increase electrophilicity and facilitate interactions with nucleophilic sites in bacterial enzymes. researchgate.net Conversely, the nature of substitutions at other positions can modulate selectivity and the spectrum of activity. researchgate.net These correlations provide a rational basis for modifying the thienopyrimidine scaffold to achieve desired biological outcomes.

Molecular Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a biological target, such as a protein or enzyme.

Molecular docking studies have been extensively applied to thieno[3,2-d]pyrimidine derivatives to elucidate their interactions with a wide range of biological targets and to predict their binding affinities. nih.gov These in silico experiments provide a structural basis for the observed biological activities and guide further optimization. For example, docking studies of novel thienopyrimidine derivatives into the ATP-binding site of Aurora-B kinase revealed important interactions with key amino acids. nih.gov In another study targeting the bacterial enzyme DNA gyrase, several thieno[3,2-d]pyrimidine derivatives demonstrated exceptional binding affinities, with docking scores as low as -8.2 kcal/mol, indicating potent inhibitory potential. theaspd.comresearchgate.net Similar studies have successfully predicted the binding modes of thienopyrimidines with targets such as FAK, PI3K isoforms, and the respiratory complex I of Helicobacter pylori, providing valuable insights for structure-based drug design. nih.govnih.govnih.gov

Predicted Binding Affinities of Thienopyrimidine Derivatives with Biological Targets
Compound/DerivativeTargetPredicted Binding Affinity (kcal/mol)Reference
Derivative 5FLT3 Kinase-8.068 (Binding Score) nih.gov
Derivative 9FLT3 Kinase-8.360 (Binding Score) nih.gov
Derivative S5DNA Gyrase B-8.2 theaspd.com
Derivative S8DNA Gyrase B-8.2 theaspd.com
Derivative S9DNA Gyrase B-8.1 theaspd.com
Derivative IIIaPI3Kβ-41.799 (C-DOCKER Interaction Energy) nih.gov
Derivative AK-1DNA-6.3 wum.edu.pk
Derivative AK-2DNA-6.4 wum.edu.pk
Derivative AK-13ert Protein-7.0 wum.edu.pk
Derivative AK-43ert Protein-6.9 wum.edu.pk

The stability of the ligand-receptor complex is determined by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Docking analyses of thienopyrimidine derivatives have successfully identified the key amino acid residues and the specific types of interactions that are crucial for binding. For instance, in the inhibition of DNA gyrase, key binding interactions involved hydrogen bonds with THR165 and ASN46, along with hydrophobic interactions with residues like ILE78 and PRO79. theaspd.com Similarly, the molecular docking of an inhibitor with HIV-1 reverse transcriptase highlighted the importance of hydrogen bonding and van der Waals interactions with residues such as Leu100, Lys101, Val106, and Phe227. nih.gov In studies targeting the H. pylori respiratory complex I, a lead compound was shown to form hydrogen bonds with T395 and T400, and its methoxybenzyl group engaged in pi-stacking with Y376. nih.gov The ability of the thienopyrimidine scaffold to participate in multiple interaction types like hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a versatile platform for designing inhibitors against diverse biological targets. theaspd.comresearchgate.net

Validation of Docking Protocols and Model Robustness

In the realm of computational drug design, the reliability of molecular docking simulations is paramount. Validation of the docking protocol is a critical step to ensure that the chosen parameters can accurately reproduce the experimentally determined binding mode of a ligand within a protein's active site. A common validation technique involves redocking a co-crystallized ligand into its corresponding protein structure. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally observed pose. An RMSD value of less than 2.0 Å is generally considered indicative of a reliable docking protocol.

Furthermore, the robustness of computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, is essential for their predictive power. The robustness of a QSAR model is its ability to maintain its predictive performance when faced with new data. This is often evaluated through rigorous internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (q²) and y-randomization. A high q² value (typically > 0.5) suggests good internal consistency and predictive ability. Y-randomization involves randomly shuffling the biological activity data to generate new datasets and rebuilding the QSAR model. A robust model should show a significant drop in performance for the randomized datasets.

External validation involves challenging the model with a set of compounds (a test set) that were not used in the model's development. The predictive ability of the model on this external set (r²_pred) is a key indicator of its real-world applicability. For thienopyrimidine derivatives, various studies have employed these validation strategies to build reliable models for predicting their biological activities against different targets.

In Silico Assessment of Pharmacokinetic Relevant Properties

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a major cause of attrition. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction offers a valuable tool for the early assessment of a compound's pharmacokinetic profile, thereby reducing the time and cost associated with drug development.

Prediction of "Drug-Likeness" and Bioavailability Parameters

"Drug-likeness" is a qualitative concept used to evaluate a compound's potential to be an orally active drug. Several rule-based filters and property calculations are employed to assess drug-likeness. One of the most widely used is Lipinski's Rule of Five, which states that poor oral absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors

More than 10 hydrogen bond acceptors

A molecular weight greater than 500 Da

A calculated logP (cLogP) greater than 5

Parameter Predicted Value for 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid (Hypothetical) Lipinski's Rule of Five Guideline
Molecular Weight ~254 g/mol < 500
cLogP ~2.5 < 5
Hydrogen Bond Donors 1 ≤ 5
Hydrogen Bond Acceptors 5 ≤ 10
TPSA ~90 Ų < 140 Ų
Rotatable Bonds 3 ≤ 10

This table presents hypothetical predicted values for this compound based on its chemical structure, as specific experimental or published computational data is not available. These values are for illustrative purposes to demonstrate the application of in silico drug-likeness prediction.

Computational Screening for Target Identification

Identifying the biological target(s) of a compound is a crucial step in understanding its mechanism of action and potential therapeutic applications. Computational target fishing, also known as inverse docking or target prediction, is a powerful in silico approach for this purpose. This method involves docking a compound of interest against a large library of protein structures to predict potential binding partners based on docking scores and binding affinities.

For a novel compound like this compound, computational target screening could reveal potential interactions with various protein families, such as kinases, proteases, or other enzymes, for which the thieno[3,2-d]pyrimidine scaffold has shown affinity. For instance, studies on other 4-substituted thieno[3,2-d]pyrimidines have identified their potential as inhibitors of targets like Janus kinases (JAKs) and focal adhesion kinase (FAK). Therefore, a computational screening of this compound against a panel of known kinase structures would be a logical starting point for elucidating its biological function. The results of such screenings can then be used to prioritize experimental validation studies.

Investigation of Biological Activities in Non Clinical Models

Antimicrobial Activity Investigations

Derivatives of the thieno[3,2-d]pyrimidine (B1254671) core have demonstrated promising broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. theaspd.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of thienopyrimidine derivatives has been evaluated against a range of pathogenic bacteria. Studies on the isomeric thieno[2,3-d]pyrimidinedione scaffold revealed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 2–16 mg/L. nih.govnih.gov One of these agents also showed moderate activity against Gram-negative strains, with MICs between 16–32 mg/L. nih.govnih.gov

Further research into other series of thieno[2,3-d]pyrimidine (B153573) derivatives confirmed their antibacterial properties against Gram-positive bacteria such as S. aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. ijacskros.com The versatility of the thienopyrimidine scaffold allows for chemical modifications that can enhance its antibacterial potency, making it a promising framework for the development of new antimicrobial agents to combat drug-resistant infections. theaspd.comresearchgate.net

Derivative ClassBacterial StrainActivity (MIC)Reference
Thieno[2,3-d]pyrimidinedionesStaphylococcus aureus (MRSA, VISA, VRSA)2–16 mg/L nih.govnih.gov
Thieno[2,3-d]pyrimidinedionesGram-negative strains16–32 mg/L nih.govnih.gov
Thieno[2,3-d]pyrimidinesStaphylococcus aureusActive ijacskros.com
Thieno[2,3-d]pyrimidinesBacillus subtilisActive ijacskros.com
Thieno[2,3-d]pyrimidinesEscherichia coliActive ijacskros.com

Antifungal Efficacy Against Various Fungal Strains

The thienopyrimidine skeleton has also been a foundation for the development of compounds with significant antifungal properties. A series of N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene (B33073)/Furan-2-carboxamide derivatives were screened for activity against the fungal pathogens Aspergillus niger and Candida albicans, with several compounds demonstrating good efficacy compared to the standard drug fluconazole. ijacskros.com

Similarly, other pyrimidine-based compounds have shown potent activity against various molds, including Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger, as well as moderate activity against the yeast Candida albicans. nih.gov The evaluation of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines against Piricularia oryzae further supports the potential of this chemical class in developing novel antifungal agents. nih.gov

Derivative ClassFungal StrainActivityReference
Thieno[2,3-d]pyrimidinesAspergillus nigerGood activity ijacskros.com
Thieno[2,3-d]pyrimidinesCandida albicansGood activity ijacskros.com
Pyrimidine-based compoundsAspergillus fumigatusPotent activity nih.gov
Pyrimidine-based compoundsAspergillus nigerPotent activity nih.gov
Pyrimidine-based compoundsCandida albicansModerate activity nih.gov
4-Arylaminothieno[2,3-d]pyrimidinesPiricularia oryzaeActive nih.gov

Antiparasitic and Antiviral Activity Assessments

The structural diversity of thienopyrimidines has enabled their exploration against other infectious agents, including parasites and viruses. nih.gov A review of thienopyrimidine isomers highlighted their potential as antiparasitic agents, with specific thieno[2,3-d]pyrimidine derivatives being investigated as inhibitors of falcipain-2, a crucial cysteine protease in Plasmodium falciparum, the parasite responsible for malaria. nih.gov

In the realm of antiviral research, the findings have been more varied. An initial investigation of certain thieno[2,3-d]pyrimidinedione derivatives did not detect antiviral activity. nih.gov However, other studies have suggested that attaching specific chemical moieties, such as phenylhydrazone, to the thienopyrimidine scaffold could confer antiviral properties. researchgate.net The synthesis of novel thienopyrimidine hydrazones and their C-nucleosides has been explored for potential activity against viruses like the influenza H5N1 strain. researchgate.net

Anticancer Activity Studies in Cellular Models

Thienopyrimidine derivatives have been extensively studied for their potential as anticancer agents, demonstrating significant cytotoxic effects against a variety of human cancer cell lines and inhibitory activity against key enzymes involved in cancer progression. theaspd.comnih.gov

In Vitro Cytotoxicity against Human Cancer Cell Lines

Numerous studies have documented the antiproliferative effects of thienopyrimidine derivatives across various cancer cell types. A lead compound from a series of thieno[3,2-d]pyrimidine-based molecules was notably efficacious in prostate cancer cells (PC-3), showing an IC50 value of less than 1 µM. researchgate.net

Derivatives of the isomeric thieno[2,3-d]pyrimidine scaffold have also shown broad and potent cytotoxic activity. Certain compounds exhibited high efficacy against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG-2), with IC50 values as low as 4.13 µM and 3.3 µM, respectively. nih.gov Other series demonstrated excellent activity against colorectal adenocarcinoma (HCT-116) and HepG-2 cells, with one derivative recording IC50 values of 2.80 µM and 4.10 µM, respectively. nih.govsci-hub.se The antiproliferative activity of these compounds has also been confirmed against other cell lines, including HeLa cervical cancer cells. ekb.eg These findings underscore the potential of the thienopyrimidine core in the design of novel cytotoxic agents.

Derivative ClassCell LineCancer TypeActivity (IC50)Reference
Thieno[3,2-d]pyrimidine-basedPC-3Prostate Cancer< 1 µM researchgate.net
Thieno[2,3-d]pyrimidineMCF-7Breast Adenocarcinoma4.13 µM nih.gov
Thieno[2,3-d]pyrimidineHepG-2Hepatocellular Carcinoma3.3 µM nih.gov
Thieno[2,3-d]pyrimidineHCT-116Colorectal Adenocarcinoma2.80 µM nih.govsci-hub.se
Thieno[2,3-d]pyrimidineHepG-2Hepatocellular Carcinoma4.10 µM nih.govsci-hub.se
Thieno[2,3-d]pyrimidineMCF-7Breast Adenocarcinoma3.25-7 µg/ml ekb.eg
Thieno[2,3-d]pyrimidineHepG-2Hepatocellular Carcinoma4.42-7.9 µg/ml ekb.eg

Enzyme Inhibition Assays for Kinases

The mechanism behind the anticancer activity of many thienopyrimidine compounds involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. researchgate.netresearchgate.net

EGFR and VEGFR-2 Inhibition: Derivatives of both thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.net Certain thieno[2,3-d]pyrimidine compounds have been developed as promising dual inhibitors of both wild-type and mutant forms of EGFR. nih.gov Furthermore, the thieno[2,3-d]pyrimidine scaffold has been successfully utilized to design potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. nih.govsci-hub.se One such derivative demonstrated high activity against VEGFR-2 with an IC50 value of 0.23 µM, equivalent to the reference inhibitor sorafenib. sci-hub.se

FLT3 Inhibition: FMS-like Tyrosine Kinase 3 (FLT3) is another important target in certain leukemias. nih.govresearchgate.net Research has shown that thieno[2,3-d]pyrimidine derivatives can act as effective inhibitors of FLT3, highlighting their potential in treating acute myeloid leukemia (AML). nih.govresearchgate.net

No significant research findings were available from the provided sources regarding the inhibition of HDAC6 or MNK2 by this class of compounds.

Kinase TargetDerivative ClassActivity (IC50)Reference
VEGFR-2Thieno[2,3-d]pyrimidine0.23 µM sci-hub.se
EGFRThieno[3,2-d]pyrimidineActive Inhibitor researchgate.net
EGFRThieno[2,3-d]pyrimidineActive Inhibitor researchgate.netnih.gov
FLT3Thieno[2,3-d]pyrimidineActive Inhibitor nih.govresearchgate.net

Selectivity Profiling in Malignant versus Non-Malignant Cells

No specific studies detailing the selectivity profile of 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid in malignant versus non-malignant cells were identified. While research on other related thienopyrimidine derivatives exists, this data does not apply to the specific compound . For instance, studies on certain halogenated thieno[3,2-d]pyrimidines have assessed their antiproliferative activity against various cancer cell lines, but comparative data on their effects on non-malignant cells is not available. nih.gov Similarly, investigations into the thieno[2,3-d]pyrimidine isomer have shown selectivity for cancer cells over normal human cell lines in some derivatives, but these findings are not transferable. ekb.egmdpi.com

Anti-inflammatory Activity in Pre-clinical Models

There is no specific preclinical data available on the anti-inflammatory activity of this compound. The thieno[3,2-d]pyrimidine scaffold has been mentioned in the context of developing anti-inflammatory agents, but without specific compounds or data being presented. researchgate.net In contrast, numerous studies have been conducted on the anti-inflammatory properties of the isomeric thieno[2,3-d]pyrimidine derivatives, evaluating them in models such as carrageenan-induced paw edema and assessing their impact on mediators like prostaglandin (B15479496) E2 (PGE2). cu.edu.egnih.govnih.gov However, these results are specific to the tested derivatives and cannot be extrapolated to this compound.

Other Reported Biological Activities (e.g., Analgesic, Antidiabetic, Antianxiolytic)

Specific data on the analgesic, antidiabetic, or antianxiolytic activities of this compound is not available in the reviewed literature.

Analgesic Activity: While some derivatives of the isomeric thieno[2,3-d]pyrimidine scaffold have been evaluated for analgesic effects, no such reports exist for the specified compound. nih.govnih.gov

Antidiabetic Activity: The broader class of thienopyrimidines has been noted for potential antidiabetic properties, but this is a general citation referring to the thieno[2,3-d] series and lacks specific data for this compound. nih.gov

Antianxiolytic Activity: No information regarding the antianxiolytic potential of this compound could be located.

Other biological activities, such as antimicrobial effects, have been reported for different derivatives of the thieno[3,2-d]pyrimidine class, but not for the acetic acid derivative specified. nih.govresearchgate.net

Structure Activity Relationship Sar Studies

Systematic Exploration of Structural Modifications and Their Biological Impact

The biological activity of thieno[3,2-d]pyrimidine (B1254671) derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Researchers have systematically modified positions C2, C4, C6, and C7 to explore the chemical space and enhance potency and selectivity for various biological targets. nih.govnih.govnih.gov

One common strategy involves nucleophilic aromatic substitution at the C4 position. Starting from a 4-chloro derivative, various amines, thiols (like the thioglycolic acid moiety in the title compound), and alcohols can be introduced. nih.gov For instance, a study focusing on dual-stage antiplasmodial agents found that replacing the 4-oxo group of a hit compound with a chloro group maintained good activity against the erythrocytic stage of P. falciparum and improved activity against the hepatic stage of P. berghei. nih.gov Further substitution at this position with ethoxy or methoxy (B1213986) groups was also explored. nih.gov

Modifications at the C2 position have also been extensively studied. In the development of antimicrobial agents targeting DNA gyrase, a series of derivatives were synthesized via nucleophilic substitution at the C2-position using N-benzylamine, which was then further acylated or sulfonylated. theaspd.comresearchgate.net These modifications significantly impacted the binding affinities of the compounds.

For anticancer applications, particularly as tubulin inhibitors, modifications have been explored across the scaffold. Guided by X-ray crystallography, researchers developed potent antiproliferative agents by modifying substituents at various positions of the thieno[3,2-d]pyrimidine core. nih.gov Similarly, in the pursuit of CDK7 inhibitors for triple-negative breast cancer, extensive SAR studies led to the optimization of the thieno[3,2-d]pyrimidine core, resulting in compounds with improved potency and pharmacokinetic properties. nih.gov

The thiophene (B33073) part of the nucleus has also been a target for modification. Suzuki coupling reactions have been employed to introduce various aryl and heteroaryl groups at the C7 position, leading to the discovery of potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov

The table below summarizes the impact of key structural modifications on the biological activity of the thieno[3,2-d]pyrimidine scaffold.

Position ModifiedType of ModificationResulting Biological ActivityReference Compound(s)
C4 Substitution with amines, alkoxidesModulated antiplasmodial activity4-chloro and 4-alkoxy thieno[3,2-d]pyrimidines
C2 Substitution with substituted N-benzylaminesPotent DNA gyrase inhibition (antimicrobial)S-series of thieno[3,2-d]pyrimidine derivatives
C7 Introduction of aryl/heteroaryl groups via Suzuki couplingSelective h-NTPDase inhibitionN-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine
C6 Introduction of a p-tolyl groupMaintained antiplasmodial activityGamhepathiopine analogs

Identification of Key Pharmacophoric Features for Desired Activity

Pharmacophore modeling helps identify the essential structural features required for a molecule to exert a specific biological activity. For the thieno[3,2-d]pyrimidine class, several key features have been identified.

The thieno[3,2-d]pyrimidine core itself is a fundamental pharmacophoric feature, often acting as a scaffold that correctly orients substituents to interact with the target protein. acs.org In sirtuin inhibitors, this aromatic core lines a hydrophobic pocket and engages in π-stacking interactions with a key phenylalanine residue (Phe157). acs.org The pyrimidine (B1678525) nitrogen atoms (N1 and N3) can act as hydrogen bond acceptors. The N1 nitrogen, in particular, can form a crucial hydrogen bond with the backbone of Phe157, improving inhibitory activity, while the N3 nitrogen is often solvent-exposed. acs.org

For antimicrobial derivatives targeting DNA gyrase, key interactions include:

Hydrogen bonding: With residues such as THR165 and ASN46. theaspd.comresearchgate.net

Hydrophobic interactions: With residues like ILE78 and PRO79. theaspd.comresearchgate.net

An electrophilic center: The introduction of electron-withdrawing groups at the C2-position enhances interactions with nucleophilic sites in the target enzyme. theaspd.com

In the context of the title compound, 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid, the key pharmacophoric features can be deduced as:

The thieno[3,2-d]pyrimidine nucleus as the core scaffold.

The sulfur linker at C4, providing specific geometry and electronic properties.

The carboxylic acid group , which is a strong hydrogen bond donor and acceptor and can form ionic interactions, a common feature in enzyme inhibitors for anchoring to positively charged residues like arginine or lysine (B10760008) in an active site.

Studies on related thieno[2,3-d]pyrimidine (B153573) derivatives also highlight the importance of specific linkers and terminal groups. For potent antibacterial activity, a m-methoxyphenyl group combined with an ethylenediamine (B42938) side chain at C2 proved highly effective. nih.gov For antifungal activity, a p-chlorophenyl or m-methoxyphenyl group with a 2-(2-mercaptoethoxy)ethan-1-ol side chain was optimal. nih.gov

Influence of Substituent Nature (e.g., Electronic, Steric, Lipophilic Effects) on Activity

The electronic, steric, and lipophilic properties of substituents play a critical role in modulating the biological activity of thieno[3,2-d]pyrimidine derivatives.

Electronic Effects: The antimicrobial potency of thieno[3,2-d]pyrimidines has been shown to be critically dependent on the electronic properties of the core. The introduction of electron-withdrawing groups, such as acyl or sulfonyl moieties, at the C2-position consistently enhances antimicrobial activity. theaspd.com This is attributed to an increase in the electrophilicity of the scaffold, facilitating stronger interactions with nucleophilic residues in the target enzyme's active site. theaspd.com Conversely, the introduction of different aniline (B41778) substituents in thieno[2,3-d]pyrimidines showed that more polar halogen substituents led to strong anticancer activity, suggesting that electronic effects and polarity are key drivers. researchgate.net

Steric and Lipophilic Effects: In a series of antiplasmodial compounds, a bulky tert-butylamine (B42293) at the C2 position and a lipophilic p-tolyl group at C6 were found to be optimal for maintaining activity. nih.gov This highlights the importance of steric bulk and lipophilicity for fitting into the target's binding pocket. However, SAR studies on sirtuin inhibitors showed that replacing a larger aminoethylpiperidine group with a smaller piperidine (B6355638) or ethylamine (B1201723) group dramatically reduced or abolished activity, indicating that the core scaffold alone is insufficient and that a specific size and shape of the substituent are required to occupy the substrate channel. acs.org

The table below illustrates the influence of substituent properties on the activity of thienopyrimidine derivatives.

PropertySubstituent TypePositionEffect on Activity
Electronic Electron-withdrawing groups (e.g., acyl, sulfonyl)C2Increased antimicrobial potency
Electronic Polar halogens on a phenyl ringC4Increased anticancer activity
Steric/Lipophilic Bulky, lipophilic groups (tert-butyl, p-tolyl)C2, C6Maintained antiplasmodial activity
Steric Truncated side chains (e.g., ethylamine)C6Abolished sirtuin inhibitory activity

Positional Effects of Substituents on Biological Potency

The position of a substituent on the thieno[3,2-d]pyrimidine ring system is a crucial determinant of biological potency, as different regions of the molecule interact with distinct subpockets of the target protein.

Studies on anti-Mycobacterium ulcerans agents revealed the critical role of the methylpyridin-2-yl group's position. A screen identified 2-(6-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine as a hit. biorxiv.org Subsequent synthesis of analogs showed that moving the methyl group from the 6-position to the 4-position of the pyridine (B92270) ring, yielding 2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, resulted in the most potent compound with submicromolar activity. biorxiv.org This subtle positional shift significantly enhanced the desired biological effect.

Similarly, research on related thieno[2,3-d]pyrimidine derivatives as anticancer agents demonstrated that the same substituent can have vastly different effects depending on its position on an attached phenyl ring. researchgate.net For example, the inhibitory rates against the MDA-MB-231 breast cancer cell line varied significantly when a substituent was moved from the ortho to the meta or para position of a phenyl group attached at C4. researchgate.net In another study targeting FLT3 kinase, structural modifications were focused on the 6-position of the thieno[2,3-d]pyrimidine core to improve both potency and metabolic stability. nih.gov This indicates that substituents at the C6 position are key for interacting with the kinase and are also susceptible to metabolism.

These findings underscore that optimizing biological activity requires not only the selection of appropriate functional groups but also their precise placement on the thienopyrimidine scaffold to achieve optimal interactions with the biological target.

Correlation between Computational Descriptors and Experimental Activities

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding and predicting the biological activity of thieno[3,2-d]pyrimidine derivatives.

QSAR Studies: Three-dimensional QSAR (3D-QSAR) studies have been successfully applied to this chemical class. For a series of 29 thieno[3,2-d]pyrimidines with affinity for phosphodiesterase IV (PDE IV), both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provided statistically valid models with good predictive power. nih.gov These models use computational descriptors for steric and electrostatic fields to build a correlation with experimental inhibitory activity, providing insights for designing more potent inhibitors. nih.gov Similar QSAR studies on thieno[2,3-d]pyrimidin-4(3H)-one derivatives helped rationalize their observed antimicrobial and antifungal activities. nih.gov

Molecular Docking: Molecular docking simulations have been instrumental in elucidating the binding modes of thieno[3,2-d]pyrimidine inhibitors. For a series of potential antimicrobial agents, docking studies against the DNA gyrase B subunit (PDB ID: 1AJ6) revealed strong correlations between predicted binding affinities and experimental activity. researchgate.net Three compounds (S5, S8, and S9) showed exceptional binding affinities of -8.2, -8.2, and -8.1 kcal/mol, respectively, which was significantly higher than other derivatives and correlated with their potent activity. researchgate.netresearchgate.net These computational models identified key binding interactions with residues THR165 and ASN46, as well as hydrophobic interactions, which drive the inhibitory activity. theaspd.comresearchgate.net

In another study on h-NTPDase inhibitors, molecular docking was used to understand the binding modes of the most potent and selective compounds. nih.gov The simulations revealed key interactions with important amino acid residues, providing a structural basis for the observed selectivity and high potency of compounds like N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (IC₅₀ = 0.62 µM for h-NTPDase1). nih.gov These correlations between computational descriptors (like binding energy) and experimental IC₅₀ values are crucial for lead optimization and rational drug design.

Emerging Research Directions and Future Perspectives for Thienopyrimidine Based Compounds

Design and Synthesis of Next-Generation Thienopyrimidine Derivatives

The synthesis of the thieno[3,2-d]pyrimidine (B1254671) core is well-established, typically involving the construction of a substituted thiophene (B33073) ring followed by the annulation of the pyrimidine (B1678525) ring. For derivatives similar to 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid, a common synthetic route starts with a 3-aminothiophene-2-carboxylate precursor. This intermediate can be cyclized to form a thieno[3,2-d]pyrimidin-4-one, which is then halogenated, commonly with phosphorus oxychloride, to yield a 4-chlorothieno[3,2-d]pyrimidine (B95853). This chloro-derivative is a versatile intermediate for introducing various functionalities at the C4 position through nucleophilic aromatic substitution.

To synthesize this compound, this 4-chloro intermediate would typically be reacted with a mercaptoacetic acid derivative. The exploration of next-generation derivatives often involves modifying the substituents on the thiophene ring or introducing different linkers and terminal groups to the acetic acid moiety. These modifications are guided by structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.

Exploration of Novel Biological Targets and Mechanisms

Thienopyrimidine derivatives have been investigated for their inhibitory activity against a wide array of biological targets, particularly protein kinases. The structural similarity of the thienopyrimidine scaffold to the purine (B94841) core of ATP allows these compounds to function as competitive inhibitors in the ATP-binding pocket of kinases.

Table 1: Investigated Biological Targets for Thienopyrimidine Derivatives

Target Class Specific Examples Therapeutic Area
Protein Kinases EGFR, FMS, CDK7, PI3K Oncology
Enzymes h-NTPDases, DNA gyrase, Sirtuins Various

While the specific biological targets of this compound are not extensively documented, its structural features suggest potential kinase inhibitory activity. The acetic acid moiety could be crucial for interacting with specific amino acid residues in a target's active site, potentially conferring selectivity for certain kinases. Future research could involve screening this compound against a panel of kinases to identify its primary targets and elucidate its mechanism of action.

Advanced Computational Modeling for Optimized Design and Discovery

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are integral to the rational design of novel thienopyrimidine derivatives. These in silico techniques allow researchers to predict the binding affinity and mode of interaction of a ligand with its target protein, thereby guiding the synthesis of more potent and selective inhibitors.

For a compound like this compound, computational modeling could be employed to:

Identify potential biological targets: By docking the compound into the crystal structures of various enzymes, particularly kinases, researchers can identify those with the highest predicted binding affinity.

Optimize the lead compound: Once a target is identified, computational models can be used to predict how modifications to the thienopyrimidine core, the sulfanyl (B85325) linker, or the acetic acid group would affect binding. This allows for the prioritization of synthetic efforts on the most promising derivatives.

Elucidate binding mechanisms: Molecular dynamics simulations can provide insights into the dynamic interactions between the compound and its target, helping to explain the basis of its inhibitory activity.

Development of Analytical Methods for Research Quantitation in Biological Matrices

The development of robust analytical methods is crucial for the preclinical and clinical evaluation of any new therapeutic agent. For a compound such as this compound, methods for its accurate quantification in biological matrices like plasma, tissues, and in vitro assay samples would be essential for pharmacokinetic and pharmacodynamic studies.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the standard for such bioanalytical applications due to its high sensitivity and selectivity. The development of a validated LC-MS/MS method would involve:

Optimization of chromatographic conditions (e.g., column, mobile phase) to achieve good separation from endogenous matrix components.

Optimization of mass spectrometric parameters (e.g., ionization source, collision energy) to maximize the signal of the analyte and an internal standard.

Validation of the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Potential for Scaffold Hopping and Combinatorial Chemistry Approaches

The thieno[3,2-d]pyrimidine scaffold is an attractive starting point for scaffold hopping, a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, isosteric scaffold to discover new compounds with improved properties. The aim is to retain the key binding interactions while exploring novel chemical space, potentially leading to compounds with better potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles. For instance, the thienopyrimidine core could be replaced with other fused heterocyclic systems like furo[3,2-d]pyrimidines or pyrrolo[3,2-d]pyrimidines.

Furthermore, the thieno[3,2-d]pyrimidine scaffold is well-suited for the application of combinatorial chemistry. By creating a library of compounds with diverse substituents at various positions of the scaffold, researchers can rapidly explore the structure-activity relationships and identify promising lead compounds. For example, a combinatorial library could be generated by reacting a common 4-chlorothieno[3,2-d]pyrimidine intermediate with a diverse set of thiols, amines, or alcohols to introduce a wide range of side chains at the C4 position. Similarly, diversity can be introduced at other positions of the thiophene and pyrimidine rings.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-{thieno[3,2-d]pyrimidin-4-ylsulfanyl}acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves cyclization of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under high-temperature conditions (200°C) . Optimization may include adjusting solvent systems (e.g., xylene for reflux reactions ), catalysts (e.g., p-toluenesulfonic acid ), or reaction time. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thieno-pyrimidine core and sulfur-acetic acid linkage. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, S-H). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, if feasible, provides definitive structural confirmation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Antimicrobial activity can be assessed via broth microdilution assays (measuring MIC against bacterial/fungal strains) . For enzyme inhibition (e.g., dihydrofolate reductase), spectrophotometric assays tracking NADPH oxidation are used . Solubility in DMSO/PBS should be confirmed prior to biological testing .

Advanced Research Questions

Q. How can computational chemistry methods enhance the design and optimization of synthesis pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction intermediates and transition states to identify energetically favorable pathways . Machine learning algorithms can analyze historical reaction data to predict optimal catalysts or solvents. For example, ICReDD’s integrated computational-experimental workflows reduce development time by 30–50% .

Q. What strategies resolve contradictions in reaction yields when using different oxidants or catalysts?

  • Methodological Answer : Discrepancies in yields (e.g., Dess-Martin periodinane vs. ceric ammonium nitrate ) require mechanistic studies. Techniques include:

  • Kinetic profiling : Monitoring reaction progress via HPLC to identify rate-limiting steps.
  • Isotopic labeling : Tracing atom pathways to detect side reactions.
  • In situ spectroscopy (e.g., Raman) : Observing intermediate formation in real time.

Q. How can Design of Experiments (DoE) statistically optimize reaction parameters for higher yield?

  • Methodological Answer : A fractional factorial design evaluates variables (temperature, catalyst concentration, solvent ratio) with minimal experiments. Response surface methodology (RSM) identifies interactive effects. For example, a 3-factor Central Composite Design could optimize reflux time and reagent stoichiometry, reducing experiments by 40% while maximizing yield .

Q. How does the sulfur atom’s position in the thieno-pyrimidine ring affect reactivity and bioactivity?

  • Methodological Answer : Positional isomers (e.g., thieno[2,3-d] vs. [3,2-d] pyrimidines) alter electronic distribution, impacting nucleophilic substitution at the sulfur-acetic acid moiety. Computational docking studies (e.g., AutoDock Vina) correlate sulfur positioning with binding affinity to target enzymes (e.g., DHFR ). Synthetic analogs with varied sulfur positions should be compared via IC₅₀ assays .

Q. What solvent systems are optimal for reactions involving this compound, considering its solubility profile?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions, while non-polar solvents (xylene, toluene) are preferred for high-temperature cyclization . Solubility parameters (Hansen solubility parameters) can be calculated to predict compatibility. Precipitation in aqueous buffers may necessitate PEG-based co-solvents for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.